molecular formula C6H10N4O2 B2948046 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid CAS No. 1251120-60-1

2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid

Cat. No.: B2948046
CAS No.: 1251120-60-1
M. Wt: 170.172
InChI Key: CBYUKEDJGCQVSH-UHFFFAOYSA-N
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Description

2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid is a compound that features a methylamino group and a triazole ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of a suitable precursor with methylamine and a triazole derivative under controlled conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the methylamino group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Amino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid
  • 2-(Methylamino)-3-(1h-1,2,3-triazol-1-yl)propanoic acid
  • 2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)butanoic acid

Uniqueness

2-(Methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoic acid is unique due to the presence of both a methylamino group and a triazole ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(methylamino)-3-(1,2,4-triazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-7-5(6(11)12)2-10-4-8-3-9-10/h3-5,7H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYUKEDJGCQVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1C=NC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251120-60-1
Record name 2-(methylamino)-3-(1H-1,2,4-triazol-1-yl)propanoic acid
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